1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine
Description
1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine is a complex organic compound that features a benzodiazole ring linked to a naphthalene moiety via an ethoxy bridge
Properties
IUPAC Name |
1-(2-naphthalen-2-yloxyethyl)benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c20-19-21-17-7-3-4-8-18(17)22(19)11-12-23-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2,(H2,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVQJKFUBSLSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4N=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the naphthalen-2-yloxy intermediate: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.
Coupling with benzodiazole: The naphthalen-2-yloxy intermediate is then coupled with a benzodiazole derivative using a suitable coupling reagent, such as a phosphonium or ammonium salt, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted benzodiazole compounds.
Scientific Research Applications
1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(naphthalen-1-yloxy)-ethyl)-acetamide: Similar structure but with an acetamide group instead of a benzodiazole ring.
2-(naphthalen-2-yloxy)-N-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide: Features a hydrazide linkage and multiple naphthalen-2-yloxy groups.
Uniqueness
1-[2-(naphthalen-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-amine is unique due to its combination of a benzodiazole ring and a naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
